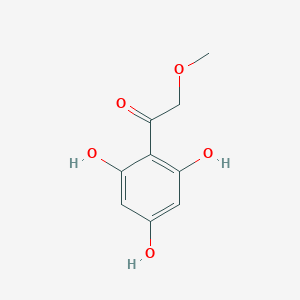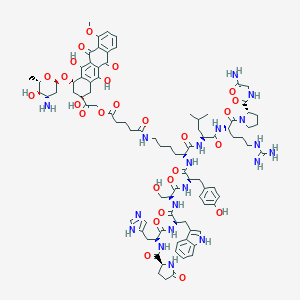![molecular formula C16H11ClN2O B184233 1-Naphthalenol, 4-[(4-chlorophenyl)azo]- CAS No. 7252-64-4](/img/structure/B184233.png)
1-Naphthalenol, 4-[(4-chlorophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 4-[(4-chlorophenyl)azo-] is a chemical compound commonly known as Sudan IV. It is a synthetic azo dye that is used as a staining agent in various scientific research applications. Sudan IV has a unique chemical structure that makes it an excellent candidate for use in various laboratory experiments.
Wirkmechanismus
Sudan IV stains lipids by binding to the hydrophobic regions of the lipid molecules. The azo group in Sudan IV allows it to absorb light in the visible spectrum, making it easy to detect under a microscope.
Biochemische Und Physiologische Effekte
Sudan IV is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is not absorbed through the skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sudan IV as a staining agent is its ability to selectively stain lipids. This makes it useful in distinguishing between different types of cells and tissues. However, Sudan IV is not suitable for use in live cell imaging studies as it requires fixation and staining of cells.
Zukünftige Richtungen
There are several potential future directions for the use of Sudan IV in scientific research. One area of interest is the development of new staining techniques that allow for the selective staining of specific types of lipids. Another potential application is the use of Sudan IV in the detection of oil spills in water bodies, which could have significant environmental benefits. Additionally, there is potential for the use of Sudan IV in the development of new color additives for the food industry.
Synthesemethoden
The synthesis of Sudan IV involves the reaction of 4-chloroaniline with 1-naphthol in the presence of a coupling agent such as sodium nitrite. The product of this reaction is then treated with hydrochloric acid to yield Sudan IV.
Wissenschaftliche Forschungsanwendungen
Sudan IV is commonly used as a staining agent for lipids in histological and cytological studies. It is also used in the food industry as a color additive for various foods and beverages. Additionally, Sudan IV has been used in the detection of oil spills in water bodies.
Eigenschaften
CAS-Nummer |
7252-64-4 |
|---|---|
Produktname |
1-Naphthalenol, 4-[(4-chlorophenyl)azo]- |
Molekularformel |
C16H11ClN2O |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H |
InChI-Schlüssel |
DIEZNTLMHYVBLK-XDJHFCHBSA-N |
Isomerische SMILES |
C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1 |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
7252-64-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)